Cas no 1722-25-4 (Acetonitrile-13C2(7CI,8CI,9CI))

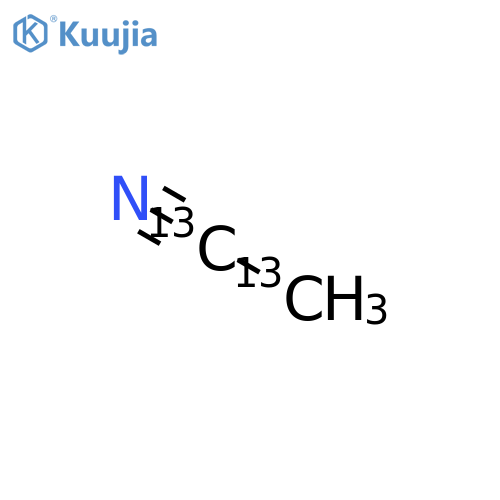

1722-25-4 structure

商品名:Acetonitrile-13C2(7CI,8CI,9CI)

Acetonitrile-13C2(7CI,8CI,9CI) 化学的及び物理的性質

名前と識別子

-

- Acetonitrile-13C2(7CI,8CI,9CI)

- ACETONITRILE, [13C2]

- [1,2-13C]Acetonitrile

- [1,2-13C2]-acetonitrile

- [13C]2acetonitrile

- [13C2]-acetonitrile

- 13C2-acetonitrile

- 485217_ALDRICH

- acetonitrile-(13)C

- Acetonitrile-13C2

- Methyl cyanide-13C2

- Acetonitrile (1,2-13c2)

- 1722-25-4

- DTXSID40466409

- Acetonitrile-13C2, 99 atom % 13C

- Acetonitrile(1,2-13c2)

- J-010809

- ACETONITRILE (1,2-13C2, 99%)

-

- インチ: InChI=1S/C2H3N/c1-2-3/h1H3/i1+1,2+1

- InChIKey: WEVYAHXRMPXWCK-ZDOIIHCHSA-N

- ほほえんだ: [13CH3][13C]#N

計算された属性

- せいみつぶんしりょう: 43.033258771g/mol

- どういたいしつりょう: 43.033258771g/mol

- 同位体原子数: 2

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 3

- 回転可能化学結合数: 0

- 複雑さ: 29.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 23.8Ų

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.824 g/mL at 25 °C

- ゆうかいてん: −48 °C(lit.)

- ふってん: 81-82 °C(lit.)

- フラッシュポイント: 42 °F

- 屈折率: n20/D 1.344(lit.)

- ようかいせい: 未確定

Acetonitrile-13C2(7CI,8CI,9CI) セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 1648 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-23/24/25

- セキュリティの説明: 16-27-45

-

危険物標識:

- リスク用語:11-23/24/25

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Acetonitrile-13C2(7CI,8CI,9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 485217-250MG |

Acetonitrile-13C2(7CI,8CI,9CI) |

1722-25-4 | 99% | 250mg |

¥4880.97 | 2023-12-05 |

Acetonitrile-13C2(7CI,8CI,9CI) 関連文献

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

1722-25-4 (Acetonitrile-13C2(7CI,8CI,9CI)) 関連製品

- 31432-55-0(Acetonitrile-1-13C)

- 2206-26-0(Acetonitrile-d3, 99.8%)

- 14320-89-9(Acetonitrile-1-13C-15N(8CI,9CI))

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量